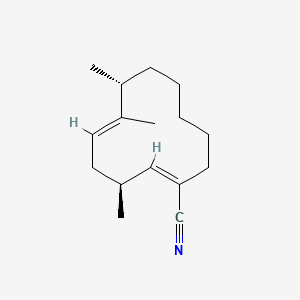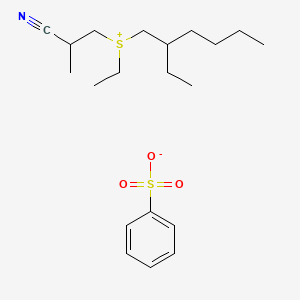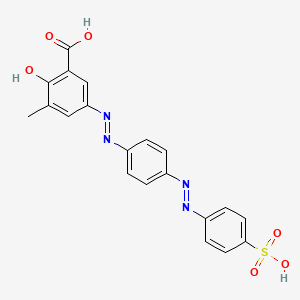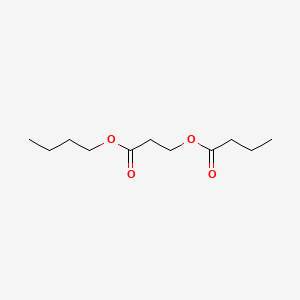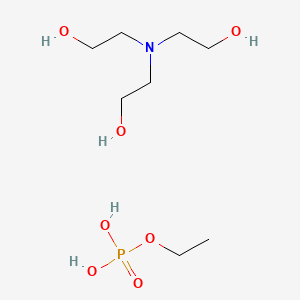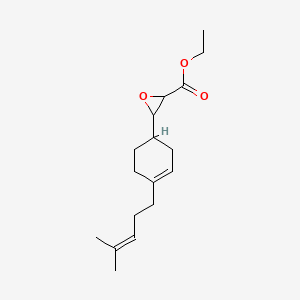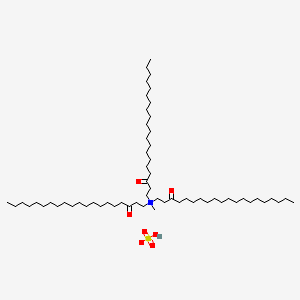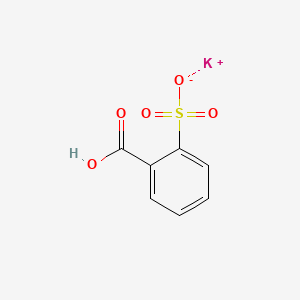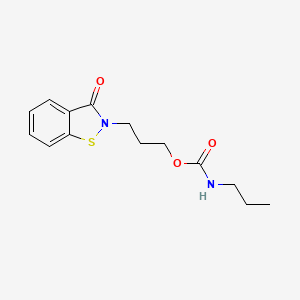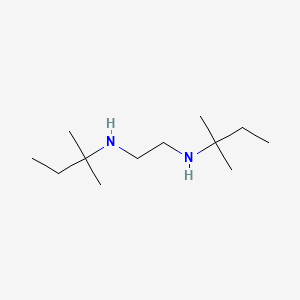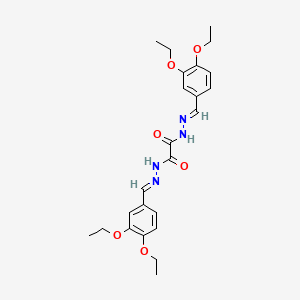
N'(1),N'(2)-Bis(3,4-diethoxybenzylidene)ethanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 56208, also known as 2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine, is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of oxadiazolidines, which are known for their diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylhydrazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonylhydrazone, which then undergoes cyclization to form the oxadiazolidine ring. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of 2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The oxadiazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Sulfides
Substitution: Various substituted oxadiazolidines
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their properties and affecting cell function. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine can be compared with other oxadiazolidine derivatives, such as:
- 2-(4-chlorophenyl)-3-(4-chlorophenylsulfonyl)-1,2,4-oxadiazolidine
- 2-(4-nitrophenyl)-3-(4-nitrophenylsulfonyl)-1,2,4-oxadiazolidine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activities
特性
CAS番号 |
6629-06-7 |
|---|---|
分子式 |
C24H30N4O6 |
分子量 |
470.5 g/mol |
IUPAC名 |
N,N'-bis[(E)-(3,4-diethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C24H30N4O6/c1-5-31-19-11-9-17(13-21(19)33-7-3)15-25-27-23(29)24(30)28-26-16-18-10-12-20(32-6-2)22(14-18)34-8-4/h9-16H,5-8H2,1-4H3,(H,27,29)(H,28,30)/b25-15+,26-16+ |
InChIキー |
YXWCHRYZYZYLSW-RYQLWAFASA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC)OCC)OCC |
正規SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


